CCT251455 is a small molecule inhibitor designed to target the MPS1 kinase. [, ] It belongs to the class of 1H-Pyrrolo[3,2-c]pyridine derivatives. [] This compound plays a crucial role in scientific research, particularly in oncology, due to its ability to inhibit MPS1, a protein kinase overexpressed in various human cancers. [, , ]
CCT251455 was developed through collaborative research efforts focusing on the modulation of signaling pathways involved in cancer. It falls under the category of kinase inhibitors, specifically targeting the differentiation-related protein kinase family. These compounds are designed to interfere with the activity of kinases that are often overactive in cancerous cells, thereby providing a mechanism to halt tumor growth and promote apoptosis.
The synthesis of CCT251455 involves several key steps, typically starting from commercially available starting materials. The synthetic route may include:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity.
CCT251455 has a defined molecular structure characterized by specific functional groups that contribute to its activity as a kinase inhibitor. The molecular formula is typically represented as , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional conformation of the molecule.
CCT251455 undergoes various chemical reactions that are pivotal for its biological function:
Technical analyses often employ high-performance liquid chromatography (HPLC) or mass spectrometry to monitor these reactions and assess the stability of the compound under physiological conditions.
The mechanism of action for CCT251455 involves selective inhibition of target kinases, leading to downstream effects on signaling pathways:
Quantitative data from cellular assays demonstrate the compound's potency and selectivity against various kinase targets, providing evidence for its therapeutic potential.
CCT251455 exhibits several notable physical and chemical properties:
Characterizing these properties is essential for formulation development and understanding how the compound behaves in biological systems.
CCT251455 is primarily explored for its application in cancer therapeutics due to its ability to inhibit key signaling pathways involved in tumor growth. Its potential uses include:
Research continues to explore additional applications beyond oncology, including potential roles in other diseases where kinase dysregulation is implicated.
CCT251455 belongs to the 1H-pyrrolo[3,2-c]pyridine chemical class, a structurally distinct subgroup of nitrogen-containing heterocyclic compounds optimized for kinase inhibition. Its molecular architecture (C₂₆H₂₆ClN₇O₂; MW 503.98 g/mol) integrates multiple pharmacophores essential for high-affinity target binding [1] [7]. The core structure features:
The SMILES notation (O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5) accurately captures its spatial configuration [9]. X-ray crystallography (PDB: 4C4J) confirms that CCT251455 stabilizes MPS1 in an inactive conformation by rigidifying the activation loop, thereby preventing ATP and substrate-peptide binding [4] [9]. This binding mode distinguishes it from classical Type I/II kinase inhibitors, exhibiting hybrid inhibitory characteristics.
Table 1: Structural Characterization of CCT251455
Property | Specification |
---|---|
IUPAC Name | Tert-butyl 6-{[2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Molecular Formula | C₂₆H₂₆ClN₇O₂ |
CAS Registry Number | 1400284-80-1 |
X-ray Structure (PDB) | 4C4J |
Critical Binding Elements | Activation loop stabilization; Hydrophobic pocket occupation |
CCT251455 exerts potent anti-mitotic effects through selective, nanomolar-level inhibition of MPS1 kinase (IC₅₀ = 3 nM in enzymatic assays) [1] [4] [7]. This potency translates effectively to cellular environments, evidenced by:
Kinome-wide profiling reveals exceptional selectivity, with minimal off-target activity across 200+ tested kinases [1] [4]. This specificity arises from its unique interaction with MPS1's hydrophobic pocket and Asp608 residue, a binding mode not conserved across other kinases [4]. In vivo efficacy is demonstrated in HCT116 xenograft models, where oral administration (50–100 mg/kg BID) achieves dose-dependent:
Table 2: Pharmacodynamic Profile of CCT251455
Assay System | Parameter | Value | Biological Significance |
---|---|---|---|
Recombinant MPS1 (Sf9 cells) | Enzyme IC₅₀ | 3 nM | High-affinity target engagement |
HCT116 Cells | p-MPS1 IC₅₀ | 0.04 μM | Cellular target suppression |
HCT116 Cells | Growth GI₅₀ | 0.16 μM | Anti-proliferative potency |
Mouse Xenograft (HCT116) | Tumor Growth Inhibition | Dose-dependent | In vivo efficacy with oral dosing |
The discovery of CCT251455 originated from structure-based optimization campaigns at The Institute of Cancer Research (London). Initial work was disclosed at the 2012 American Association for Cancer Research (AACR) Annual Meeting, highlighting its pyridopyrimidine scaffold designed for oral bioavailability and MPS1 selectivity [5]. The seminal publication by Naud et al. (2013) detailed its structure-activity relationship (SAR), establishing CCT251455 as the first orally bioavailable MPS1 inhibitor with in vivo proof-of-concept [1] [5].
Early research applications emphasized its utility in probing SAC (Spindle Assembly Checkpoint) biology:
CCT251455’s favorable drug-like properties accelerated the development of clinical-stage MPS1 inhibitors, including BAY 1217389 and CFI-402257, which share its core mechanistic principles but exhibit enhanced pharmacokinetic profiles [3]. It remains a reference compound for evaluating novel MPS1-targeted therapies and combination regimens.
Table 3: Evolution of TTK/MPS1 Inhibitors Informed by CCT251455
Compound | Discovery Timeline | Key Advancement | Clinical Status |
---|---|---|---|
CCT251455 | 2012 (AACR) | First orally bioavailable tool compound | Preclinical |
BAY 1161909 | 2015 | Enhanced kinase residence time | Phase I (NCT02138812) |
BAY 1217389 | 2016 | Improved selectivity & combination potential | Phase I (NCT02366949) |
CFI-402257 | 2017 | Optimized therapeutic window | Phase I (NCT02792465) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7